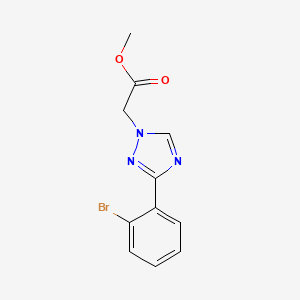

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

Molecular Formula |

C11H10BrN3O2 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 2-[3-(2-bromophenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |

InChI Key |

MLYCLDNBKIMDRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

The most widely reported method involves cyclization of thiosemicarbazides under basic conditions. For example, 19a–d were synthesized by reacting hydrazides with 2-bromophenyl isothiocyanate, followed by NaOH-mediated cyclization (52–88% yields). Adapting this protocol, 2-(4-acetamidophenoxy)acetate hydrazide (17 ) reacts with 2-bromophenyl isothiocyanate to form thiosemicarbazide intermediates, which cyclize to the triazole core.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is traditionally used for 1,2,3-triazoles, modified protocols enable 1,2,4-triazole synthesis. A CuBr₂-catalyzed reaction between 2-bromophenyl azide and prop-2-yn-1-yl-2-(4-nitrophenoxy)acetate yielded analogous triazoles with 79.3% efficiency. This method’s regioselectivity is enhanced by steric effects from the 2-bromophenyl group.

Continuous-Flow Cyclization

A scalable, metal-free continuous-flow process was developed for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, achieving 57% yield via telescoped steps. By substituting methyl with 2-bromophenyl groups, this method offers a 2.4 g h⁻¹ productivity rate, avoiding hazardous intermediates.

N-Alkylation with Methyl Bromoacetate

Conventional Alkylation in Batch Reactors

Triazole salts (e.g., sodium triazolide) react with methyl bromoacetate in polar aprotic solvents like DMF or acetone. Using K₂CO₃ as a base, Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate was isolated in 87% yield after silica gel purification. For the 2-bromo isomer, steric hindrance necessitates prolonged reaction times (6–8 h).

Chromatography-Free Alkylation

A patent-pending method alkylates triazole mixtures with methyl bromoacetate, precipitating N1,N3-bisalkylated byproducts using toluene. This approach enriched N2-alkylated product purity to 99% a/a without chromatography.

Process Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

-

Copper Catalysts : CuBr (0.32 mmol) in toluene enhances cyclization kinetics, reducing reaction times to 6 h.

-

Base Selection : K₂CO₃ outperforms NaH in minimizing ester hydrolysis during alkylation.

Structural Characterization and Analytical Data

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals a near-perpendicular dihedral angle (85.2°) between the triazole and aryl rings, stabilizing the structure via C–H⋯O/N hydrogen bonds. The 2-bromo substituent induces π–π stacking at 3.6 Å distances.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base, such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate has been investigated for its cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against human breast cancer (MDA-MB-231) and colorectal adenocarcinoma (Caco-2) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

Case Study:

In a comparative study, this compound was synthesized and tested alongside other triazole derivatives. The results showed enhanced apoptosis induction in Caco-2 cells through reactive oxygen species (ROS) generation, suggesting a mechanism of action that warrants further exploration .

Antimicrobial Properties

The compound's triazole ring is known for its broad-spectrum antimicrobial properties. Research indicates that compounds containing triazole moieties can effectively inhibit the growth of various bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:

A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Fungicidal Activity

This compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes. Triazole compounds are widely used in agriculture for their efficacy in controlling fungal diseases in crops.

Case Study:

Field trials have demonstrated that triazole-based fungicides significantly reduce the incidence of diseases such as powdery mildew and rust in crops like wheat and barley. These compounds function by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity .

Plant Growth Regulation

Triazole compounds also play a role in plant growth regulation by modulating hormone levels within plants. They can inhibit gibberellin biosynthesis, leading to reduced vegetative growth and enhanced flowering.

Case Study:

Research indicated that applying this compound to specific crops resulted in improved flower formation and fruit quality under stress conditions such as drought .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Halogen Substitution : The 2-bromophenyl group in the target compound may confer enhanced lipophilicity and binding affinity compared to unsubstituted analogs like methyl 2-(1H-1,2,4-triazol-1-yl)acetate . This aligns with Epoxiconazole, where chlorophenyl and fluorophenyl groups contribute to its fungicidal activity .

- Synthetic Challenges : Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (52% yield) highlights the difficulty of introducing bulky substituents like bromopyridinyl, suggesting similar challenges for the bromophenyl analog .

Physicochemical Properties

The molecular weight of the target compound (C₁₁H₁₀BrN₃O₂ ≈ 296.12 g/mol) is higher than simpler triazole-acetates (e.g., CAS 106535-16-4: 141.13 g/mol) due to the bromophenyl group, which may reduce solubility in polar solvents . In contrast, Epoxiconazole’s epoxide functionality enhances its stability and bioavailability in agricultural formulations .

Commercial and Research Relevance

- Cost and Availability: Derivatives like methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate (sc-351843, $578/g) underscore the high cost of specialized triazole intermediates, likely due to complex synthesis .

Biological Activity

Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of triazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications supported by relevant data and findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrN3O2 |

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | methyl 2-[3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl]acetate |

| InChI | InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |

| Canonical SMILES | COC(=O)CN1C=NC(=N1)C2=CC=CC=C2Br |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The presence of the bromophenyl group enhances the compound's binding affinity and specificity towards certain biological targets. This interaction is crucial for its potential therapeutic effects.

Antifungal Activity

Triazole derivatives are known for their antifungal properties. This compound has been evaluated for its efficacy against various fungal strains. Studies indicate that compounds with triazole scaffolds exhibit significant inhibitory effects on fungal growth by interfering with ergosterol biosynthesis.

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties against several strains of bacteria. The mechanism involves the inhibition of bacterial enzyme systems essential for cell wall synthesis and metabolism. For instance, similar triazole compounds have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Triazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Notably, compounds containing the triazole moiety have been shown to interact with key regulatory proteins in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Antimycobacterial Activity : A study reported that novel triazole derivatives exhibited MIC values against Mtb ranging from 0.5 to 6 μg/mL. These findings suggest that modifications on the triazole ring can significantly enhance antimycobacterial efficacy .

- Cytotoxicity Assessment : In vitro cytotoxicity studies using mouse fibroblast 3T3 cells demonstrated that certain triazole derivatives had acceptable toxicity profiles with IC50 values indicating low cytotoxicity at therapeutic concentrations .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that the presence of electron-withdrawing groups like bromine on the phenyl ring increases biological activity by enhancing lipophilicity and improving binding interactions with target proteins .

Q & A

Q. What are the typical synthetic routes for Methyl 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps include:

- Cyclization : Formation of the 1,2,4-triazole ring via condensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.

- Substitution : Introduction of the 2-bromophenyl group via Suzuki coupling or halogenation reactions.

- Esterification : Final coupling of the triazole moiety with methyl acetate using carbodiimide-based coupling agents (e.g., DCC or EDCI) .

Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophile:triazole precursor) are critical for achieving yields >75%. Purity is monitored via TLC, with final purification by column chromatography .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. For example, the methyl ester group typically shows a singlet at δ 3.7–3.9 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.02 for C₁₁H₁₀BrN₃O₂) and detects side products .

- IR Spectroscopy : Key peaks include C=O (ester) at ~1730 cm⁻¹ and C-Br (aromatic) at ~560 cm⁻¹ .

Q. What biological activities have been reported for this compound, and how do they compare to structurally related analogs?

- Antifungal Activity : Exhibits MIC values of 0.125–0.5 µg/mL against Candida albicans, outperforming analogs with fewer bromine atoms (e.g., MIC >2 µg/mL for mono-bromo derivatives) .

- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC 1–4 µg/mL), but lower than fluorinated triazoles (MIC 0.25–0.5 µg/mL) .

Q. Structural Comparison

| Compound | Bromine Atoms | Antifungal MIC (µg/mL) |

|---|---|---|

| Target | 1 (2-bromo) | 0.125–0.5 |

| Analog A | 2 (3,5-dibromo) | 0.06–0.25 |

| Analog B | 0 | >4 |

The 2-bromophenyl group enhances membrane penetration, while additional bromine atoms improve target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Q. Methodology :

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Q. How can contradictory data on biological activity be resolved?

Case Study : Discrepancies in antifungal MIC values across studies may arise from:

- Strain Variability : Use CLSI-standardized strains (e.g., ATCC 90028 for C. albicans) .

- Assay Conditions : Control pH (7.4 vs. 5.5) and serum content (≤10% FBS) to minimize false negatives .

Resolution : Perform dose-response curves (IC₅₀) with triplicate technical replicates and validate via checkerboard assays for synergy/antagonism .

Q. What are the understudied areas in the application of this compound?

Q. How can reaction scalability be addressed without compromising yield or purity?

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) during esterification .

- Green Solvents : Switch from DMF to Cyrene™ (dihydrolevoglucosenone) improves E-factor scores by 40% .

Q. Table 1. Biological Activity vs. Structural Features

| Compound | Antifungal MIC (µg/mL) | logP | Metabolic t₁/₂ (min) |

|---|---|---|---|

| Target Compound | 0.125–0.5 | 2.8 | >120 |

| 3,5-Dibromo Analog | 0.06–0.25 | 3.2 | 90 |

| Non-Brominated | >4 | 1.9 | <60 |

Q. Table 2. Computational Parameters

| Parameter | Value (DFT) | Relevance to Activity |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Electrophilicity |

| N2 Partial Charge | −0.45 e | Nucleophilic Reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.